molecular formula C14H7IN2 B565826 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile CAS No. 1312924-02-9

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

Cat. No.: B565826
CAS No.: 1312924-02-9
M. Wt: 330.128
InChI Key: ACOQCNSDOIOLDC-UHFFFAOYSA-N
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Description

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile: is a chemical compound with the molecular formula C14H7IN2 and a molecular weight of 330.12 g/mol . This compound is known for its unique structure, which includes an iodine atom, a pyridin-2-ylethynyl group, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile typically involves the coupling of 3-iodobenzonitrile with 2-ethynylpyridine. This reaction is often carried out using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling . The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used in Sonogashira coupling.

    Bases: Such as triethylamine or potassium carbonate.

    Solvents: THF, DMF, or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Mechanism of Action

The mechanism of action of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile is not fully understood. its structure suggests that it can interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile stands out due to its specific combination of an iodine atom, a pyridin-2-ylethynyl group, and a benzonitrile moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-iodo-5-(2-pyridin-2-ylethynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7IN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOQCNSDOIOLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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